molecular formula C13H10Cl2N2O2S B5645417 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dichlorobenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dichlorobenzamide

Cat. No.: B5645417
M. Wt: 329.2 g/mol
InChI Key: WECYMEUVNDVNGI-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an acetyl group, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dichlorobenzamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The thiazole ring and dichlorobenzamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dichlorobenzamide is unique due to the presence of both the thiazole ring and the dichlorobenzamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)8-3-4-9(14)10(15)5-8/h3-5H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECYMEUVNDVNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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